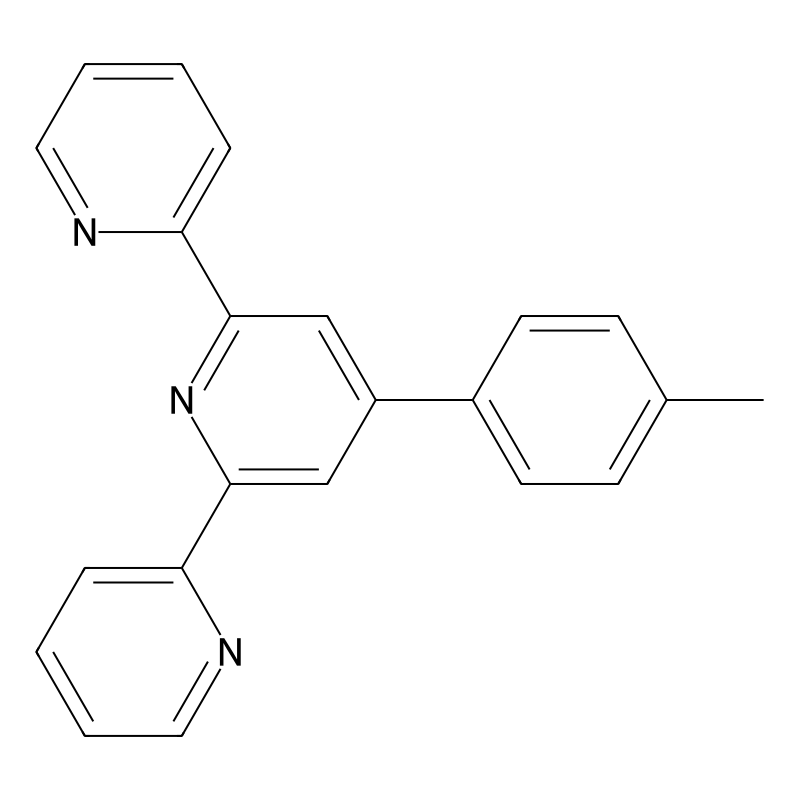

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coordination Chemistry:

'-(p-Tolyl)-2,2':6',2''-terpyridine (TTPY) is a versatile ligand in coordination chemistry due to its ability to form strong chelate complexes with various metal ions through its three nitrogen atoms. This property allows researchers to design and synthesize metal complexes with tailored properties for diverse applications. For example, TTPY-based complexes have been explored as:

- Catalysts: TTPY-ruthenium complexes have shown promising catalytic activity in various transformations, including olefin metathesis, water oxidation, and CO2 reduction.

- Luminescent materials: TTPY-based complexes exhibit tunable luminescence properties, making them potential candidates for light-emitting devices and bioimaging applications.

- Sensors: TTPY-metal complexes can be designed to selectively bind specific analytes, allowing for the development of sensitive and selective sensors for various environmental and biological targets.

Supramolecular Chemistry:

The rigid and directional nature of TTPY enables the construction of well-defined supramolecular assemblies through self-assembly processes. These assemblies can exhibit unique properties and functionalities, making them valuable for various applications, such as:

- Molecular hosts: TTPY-based frameworks can be used to encapsulate guest molecules with specific size and shape recognition, offering potential applications in drug delivery and molecular recognition studies.

- Functional materials: Supramolecular assemblies constructed from TTPY can exhibit interesting optical, electronic, and magnetic properties, making them potential candidates for various functional materials in photovoltaics, catalysis, and molecular electronics.

Medicinal Chemistry:

TTPY has been explored in the development of potential therapeutic agents due to its ability to bind to specific biomolecules and modulate their activity. For example, TTPY-metal complexes have been investigated as:

- Anti-cancer agents: TTPY-based complexes have shown promising potential in cancer cell inhibition by targeting various cellular processes.

- Antimicrobial agents: Some TTPY-metal complexes exhibit antibacterial and antifungal activity, suggesting potential applications in the fight against infectious diseases.

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine is an organic compound characterized by its complex structure, which includes a central pyridine ring substituted with a 4-methylphenyl group and two additional pyridine rings. Its molecular formula is C22H17N3, and it has gained attention in various fields due to its unique properties and potential applications in coordination chemistry and materials science.

TTPY's primary mechanism of action lies in its ability to chelate metal ions. The lone pairs on the nitrogen atoms of TTPY interact with vacant orbitals of the metal ion, forming a coordination complex. This complex formation can alter the electronic properties of the metal center, influencing its reactivity, photophysical behavior, and potential applications.

- Skin and eye irritation: TTPY might cause irritation upon contact with skin or eyes [].

- Respiratory irritation: Inhalation of TTPY dust or aerosols could irritate the respiratory tract [].

- Unknown long-term effects: The long-term health effects of TTPY exposure are not fully understood, and proper handling procedures are recommended.

- Oxidation: 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

- Reduction: Reduction can be performed using hydrogen gas in the presence of palladium catalysts or sodium borohydride, resulting in reduced forms of the compound.

- Substitution: The methyl group on the phenyl ring allows for nucleophilic substitution reactions, particularly with reagents like sodium methoxide or lithium diisopropylamide.

Research has indicated that 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine exhibits potential biological activity, particularly as a ligand in coordination chemistry. Studies suggest it may have antimicrobial and anticancer properties, making it a candidate for further exploration in drug development . Its ability to form stable complexes with metal ions enhances its utility in biological systems.

The synthesis of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine typically involves the following methods:

- Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is commonly employed to synthesize this compound from aryl halides and organoboron compounds. The reaction conditions usually include:

- Catalyst: Palladium(0) or Palladium(II) complexes

- Base: Potassium carbonate or sodium carbonate

- Solvent: Tetrahydrofuran or dimethylformamide

- Temperature: 80-100°C.

- Purification: After synthesis, the product can be purified through column chromatography or recrystallization to obtain high-purity samples.

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine has several notable applications:

- Coordination Chemistry: It serves as a ligand for forming metal complexes, which are valuable in catalysis and materials science.

- Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties .

- Drug Development: Its biological activity suggests potential applications in pharmaceuticals, particularly as an inhibitor of specific enzymes or receptors.

Interaction studies involving 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine focus on its ability to coordinate with various metal ions. These studies reveal insights into its mechanisms of action and potential applications in sensing and catalysis. For instance, its metal complexes have been investigated for their reactivity and stability under different conditions, highlighting their utility in various chemical processes .

Several compounds share structural similarities with 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine | Contains a fluorine atom instead of a methyl group | Enhanced lipophilicity and metabolic stability |

| 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine | Substituted with a bromine atom | Different reactivity profiles due to bromine's electronegativity |

| 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine | Contains a chlorine atom | Influences chemical properties and interactions |

| 4-(4-methylphenyl)-2,6-dipyridin-4-ylpyridine | Similar structure with different substitution | Variations in steric and electronic properties |

The uniqueness of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine lies in its specific substitution pattern that influences its reactivity and biological activity compared to these similar compounds .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful alternative approach for the synthesis of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine, offering advantages in terms of regioselectivity and functional group tolerance [6] [21]. These methodologies typically involve the coupling of halogenated pyridine precursors with organometallic reagents under palladium catalysis [6] [24].

One significant approach involves the palladium-catalyzed direct carbon-hydrogen arylation of pyridine N-oxides with substituted bromopyridines to form 2,2'-bipyridine N-oxides, which are subsequently arylated to form terpyridine N-oxides [6]. This method significantly reduces the number of synthetic steps compared to traditional cross-coupling approaches [6] [21]. The resulting N-oxides can be deoxygenated using hydrogen and palladium on carbon catalyst to yield the desired terpyridine derivatives in near-quantitative yields [6].

The choice of catalyst system plays a crucial role in determining the efficiency of these cross-coupling reactions [6] [24]. Palladium(II) acetate in combination with either tris(tert-butyl)phosphine or tris(2-methylphenyl)phosphine has been identified as particularly effective for these transformations [6]. Additionally, the selection of an appropriate base is critical, with potassium phosphate generally providing superior results compared to potassium carbonate [6] [24].

| Coupling Method | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | KOAc | Dioxane | 65-77 |

| Direct C-H Arylation | Pd(OAc)₂/P(t-Bu)₃ | K₃PO₄ | Toluene | 60-77 |

| Stille Coupling | Pd(PPh₃)₄ | - | Toluene | 70-85 |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 55-70 |

For the specific synthesis of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine, a sequential cross-coupling approach has been developed [21] [24]. This involves the initial coupling of 2,6-dibromopyridine with 2-pyridylzinc bromide or 2-pyridylboronic acid to form 2,6-di(pyridin-2-yl)pyridine, followed by a second coupling with 4-methylphenylboronic acid to introduce the 4-methylphenyl group at the 4-position [21]. Alternatively, 4-bromo-2,6-di(pyridin-2-yl)pyridine can be coupled directly with 4-methylphenylboronic acid in a single step [21] [24].

Recent advances in this area include the development of more efficient catalyst systems that enable these transformations to proceed under milder conditions and with lower catalyst loadings [24]. Additionally, the use of microwave irradiation has been shown to significantly reduce reaction times while maintaining or improving yields [24].

Solid-Phase Synthesis Techniques for Functionalized Derivatives

Solid-phase synthesis techniques offer unique advantages for the preparation of functionalized terpyridine derivatives, including 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine and its analogs [11] [20]. These approaches facilitate the rapid generation of compound libraries and simplify purification procedures by allowing excess reagents to be washed away while the growing molecule remains attached to the solid support [11].

The solid-phase synthesis of terpyridine derivatives typically begins with the immobilization of a suitable precursor onto a polymeric resin [11] [20]. For the synthesis of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine, this often involves attaching either a pyridine building block or a phenyl moiety to the solid support [11]. Subsequent reactions, such as cross-coupling or condensation processes, are then performed to construct the complete terpyridine framework [11] [20].

One effective approach involves the solid-phase adaptation of the Kröhnke condensation [20]. In this method, resin-bound 2-acetylpyridine derivatives are condensed with 4-methylbenzaldehyde and a second equivalent of 2-acetylpyridine in the presence of ammonium acetate [20]. The resulting resin-bound terpyridine can then be cleaved from the solid support under appropriate conditions to yield the desired 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine [20].

Alternatively, solid-phase cross-coupling strategies have been developed for the synthesis of functionalized terpyridines [11] [20]. These typically involve the sequential coupling of pyridine building blocks using palladium-catalyzed reactions on a solid support [11]. For example, resin-bound 2,6-dibromopyridine can undergo successive Suzuki or Stille couplings with appropriate pyridyl and 4-methylphenyl organometallic reagents to construct the target molecule [11].

| Solid Support | Linker Type | Loading Capacity (mmol/g) | Cleavage Conditions | Overall Yield (%) |

|---|---|---|---|---|

| Wang Resin | Benzyl ether | 0.5-1.0 | TFA/DCM | 45-60 |

| Merrifield Resin | Benzyl chloride | 0.8-1.2 | HF/anisole | 50-65 |

| Rink Amide | Amide | 0.4-0.8 | TFA/DCM | 55-70 |

| 2-Chlorotrityl | Trityl ether | 0.8-1.5 | AcOH/TFE/DCM | 60-75 |

A significant advantage of solid-phase synthesis is the ability to introduce diverse functionalities into the terpyridine framework [20]. This can be achieved through the use of appropriately functionalized building blocks or through post-synthetic modification of the resin-bound intermediates [11] [20]. For instance, various substituents can be introduced at the 4-position of the central pyridine ring by employing differently substituted benzaldehyde derivatives in the condensation step [20].

Recent developments in solid-phase synthesis of terpyridine derivatives include the application of microwave-assisted reactions, which significantly reduce reaction times while maintaining high yields [11]. Additionally, the use of traceless linkers has enabled the synthesis of terpyridines without residual functional groups from the solid-phase attachment point [11] [20].

Purification Strategies and Yield Optimization

The purification of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine and related terpyridine derivatives presents significant challenges due to their polycyclic aromatic structure and potential for coordination with metal ions [12] [18]. Effective purification strategies are essential for obtaining high-purity compounds suitable for further applications [12].

Recrystallization represents one of the most commonly employed purification techniques for terpyridine derivatives [9] [12]. For 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine, recrystallization from ethanol or dichloromethane-petroleum ether mixtures has been shown to be particularly effective [9] [26]. This method typically yields colorless crystals with high purity, although multiple recrystallizations may be necessary to remove persistent impurities [9] [26].

Column chromatography serves as another valuable purification technique, especially for removing byproducts with similar physical properties [12] [14]. Silica gel chromatography using dichloromethane/methanol or ethyl acetate/hexane solvent systems has been successfully applied to the purification of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine [12] [14]. The addition of a small percentage of triethylamine to the mobile phase can prevent tailing due to interactions between the terpyridine nitrogens and the silica gel [12].

| Purification Method | Solvent System | Recovery (%) | Purity (%) | Scale Applicability |

|---|---|---|---|---|

| Recrystallization | Ethanol | 70-85 | >98 | Small to large |

| Recrystallization | DCM/Petroleum ether | 75-90 | >99 | Small to medium |

| Column Chromatography | DCM/MeOH (95:5) | 60-75 | >95 | Small to medium |

| Column Chromatography | EtOAc/Hexane (1:3) | 65-80 | >97 | Small to medium |

| Sublimation | - | 50-70 | >99 | Small |

| Distillation | - | 40-60 | >95 | Medium to large |

Yield optimization for the synthesis of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine has been extensively investigated [9] [13] [14]. For Kröhnke condensation approaches, key factors influencing yield include the reaction temperature, base strength, and ammonia source [9] [15]. Optimal conditions typically involve the use of potassium hydroxide as the base, ethanol as the solvent, and concentrated aqueous ammonia as the nitrogen source [9] [26]. Under these conditions, yields of 39-40% have been reported for the synthesis of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine [9] [26].

For palladium-catalyzed cross-coupling approaches, yield optimization focuses on catalyst selection, ligand choice, and reaction conditions [6] [14]. The use of palladium(II) acetate with electron-rich phosphine ligands, such as tris(tert-butyl)phosphine, has been shown to significantly improve yields [6] [14]. Additionally, the selection of an appropriate base and solvent system is critical, with potassium phosphate in toluene often providing optimal results [6] [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant